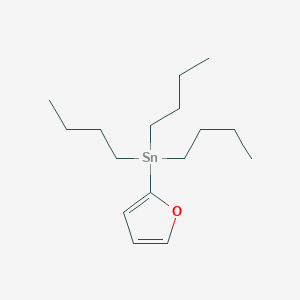

2-(Tributylstannyl)furan

Description

The exact mass of the compound 2-(Tributylstannyl)furan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Tributylstannyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tributylstannyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(furan-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANWDQJIWZEKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402802 | |

| Record name | 2-(Tributylstannyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118486-94-5 | |

| Record name | 2-(Tributylstannyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Tributylstannyl)furan from Furan

Abstract: This document provides a detailed technical guide for the synthesis of 2-(tributylstannyl)furan, a critical reagent in modern synthetic chemistry. Intended for an audience of researchers, scientists, and drug development professionals, this guide elucidates the underlying chemical principles, provides a robust, field-proven experimental protocol, and emphasizes the critical safety considerations inherent in the process. We will explore the mechanism of directed ortho-metalation, detail the key reaction parameters for achieving high yield and purity, and discuss the role of this organostannane as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Synthetic Value of 2-(Tributylstannyl)furan

Organotin compounds, or stannanes, are indispensable tools in organic synthesis, primarily for their role in the formation of carbon-carbon bonds.[1] Among these, 2-(tributylstannyl)furan holds a significant position as a versatile building block.[1] It serves as the furan-2-yl nucleophile in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for creating new C-C bonds with high efficiency and functional group tolerance.[2][3] The Stille reaction's development, pioneered by John K. Stille, revolutionized the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][4]

The utility of 2-(tributylstannyl)furan stems from its ability to introduce the furan moiety—a common heterocycle in bioactive molecules—into complex scaffolds with high regioselectivity.[1][5] The synthesis of this reagent is therefore a foundational procedure for laboratories engaged in medicinal chemistry and materials science. The most common and efficient method for its preparation involves the direct stannylation of furan via a deprotonation-quenching sequence, which will be the central focus of this guide.[1]

Mechanistic Rationale: Directed ortho-Metalation (DoM)

The selective synthesis of 2-(tributylstannyl)furan hinges on the principle of Directed ortho-Metalation (DoM).[6][7] In this reaction, a heteroatom on an aromatic ring directs a strong organometallic base, typically an alkyllithium, to deprotonate the adjacent ortho position.

For π-electron-rich heterocycles like furan, the C-2 proton (adjacent to the oxygen) is the most acidic C-H bond.[1][8] This enhanced acidity is due to the inductive effect of the ring oxygen atom.[1] The reaction mechanism proceeds as follows:

-

Coordination: The Lewis acidic lithium atom of the n-butyllithium ((n-BuLi)n) aggregate interacts with the Lewis basic oxygen atom of the furan ring.[7][9] This interaction brings the base into close proximity to the C-2 proton.

-

Deprotonation: The highly basic butyl anion removes the acidic C-2 proton, forming a stable 2-lithiofuran intermediate and butane as a byproduct.[8] This step is highly regioselective.

-

Electrophilic Quench: The nucleophilic 2-lithiofuran intermediate then reacts with an electrophilic tin source, tributyltin chloride (Bu₃SnCl). The lithiated carbon attacks the electrophilic tin center, displacing the chloride ion and forming the desired carbon-tin bond.[1]

This entire process must be conducted under strictly anhydrous and anaerobic conditions at low temperatures to prevent the quenching of the highly reactive organolithium species by atmospheric moisture or oxygen.[1]

Critical Parameters and Reagent Overview

Achieving a successful synthesis requires careful control over reagents and conditions. The key reagents are furan, n-butyllithium, and tributyltin chloride, with tetrahydrofuran (THF) serving as the solvent.

| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties |

| Furan | C₄H₄O | 68.07 | Colorless, volatile liquid. Must be freshly distilled.[10] |

| n-Butyllithium | C₄H₉Li | 64.06 | Pyrophoric, water-reactive. Typically used as a solution in hexanes.[11][12] |

| Tributyltin Chloride | C₁₂H₂₇ClSn | 325.51 | Toxic liquid, moisture-sensitive.[13] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Must be anhydrous. Common solvent for organometallic reactions.[1] |

Key Experimental Considerations:

-

Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the decomposition of n-butyllithium and the lithiated furan intermediate.[12]

-

Temperature: The lithiation step is highly exothermic and must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize side reactions.[1]

-

Stoichiometry: A slight excess of n-butyllithium is often used to ensure complete deprotonation of the furan.[14]

-

Purity of Reagents: The use of anhydrous solvent and freshly distilled furan is critical for high yields. Water will rapidly quench the n-butyllithium.[1][14]

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis. All operations must be performed in a well-ventilated fume hood by trained personnel.

4.1. Materials and Equipment

-

Three-necked round-bottom flask, flame-dried

-

Magnetic stir bar

-

Septa

-

Argon or Nitrogen line with bubbler

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Furan (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Apparatus for column chromatography or vacuum distillation

4.2. Step-by-Step Procedure

-

Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Cooldown: Add anhydrous THF (e.g., 100 mL for a 20 mmol scale reaction) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Addition of Furan: Add freshly distilled furan (e.g., 1.36 g, 20 mmol) to the cold THF solution via syringe and stir for 5 minutes.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol, 1.1 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.[14] A color change to pale yellow or white suspension may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiofuran intermediate.

-

Stannylation: Add tributyltin chloride (e.g., 7.16 g, 22 mmol, 1.1 eq) dropwise via syringe, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours (or overnight).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

4.3. Purification The crude product, a colorless to pale yellow oil, typically requires purification to remove unreacted starting materials and tin byproducts.

-

Vacuum Distillation: For larger scales, purification can be achieved by vacuum distillation. 2-(Tributylstannyl)furan has a reported boiling point of 90 °C at 0.1 mmHg.[15]

-

Column Chromatography: Alternatively, the crude oil can be purified by column chromatography on silica gel, typically using a non-polar eluent such as hexanes.[16][17]

Safety: A Non-Negotiable Priority

The reagents used in this synthesis present significant hazards. Strict adherence to safety protocols is mandatory.

| Hazard | Reagent(s) | Required Precautions & PPE |

| Pyrophoric/Water-Reactive | n-Butyllithium | Handle under inert atmosphere only. Use proper syringe/cannula techniques. Keep away from water and ignition sources.[18][19] |

| High Toxicity | Tributyltin Chloride & Product | Highly toxic via all routes of exposure (inhalation, ingestion, skin contact).[13][20] Known neurotoxin, immunotoxin, and endocrine disruptor.[20][21] |

| Corrosive | n-Butyllithium | Causes severe skin and eye burns.[12] |

| General | All Reagents | Work in a fume hood. Wear a flame-retardant lab coat, safety goggles/face shield, and chemical-resistant gloves (e.g., nitrile).[11][12] Have appropriate spill cleanup materials (dry sand, not water) and a Class D fire extinguisher readily available.[11] |

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[13][22]

-

Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.[13][22]

-

Spill: Cover small spills with dry sand or absorbent material. For larger spills, evacuate the area and contact emergency services.[11]

Application in Synthesis: The Stille Cross-Coupling

The primary application of 2-(tributylstannyl)furan is in the Stille cross-coupling reaction, which couples the organostannane with an organic halide or triflate (R-X) in the presence of a palladium catalyst.[3][4]

This reaction is highly valued for its tolerance of a wide range of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules in drug discovery and natural product synthesis.[2][23]

Characterization

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results for 2-(Tributylstannyl)furan |

| ¹H NMR | Signals corresponding to the furan ring protons and the aliphatic protons of the three butyl groups. |

| ¹³C NMR | Signals for the furan carbons and the butyl group carbons. |

| IR Spectroscopy | Characteristic peaks for C-H and C-O stretching of the furan ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass (357.12 g/mol for C₁₆H₃₀OSn).[24] |

Spectral data for 2-(tributylstannyl)furan can be found in public databases such as PubChem.[24][25]

Conclusion

The synthesis of 2-(tributylstannyl)furan from furan is a robust and reliable procedure that provides access to a key synthetic intermediate. The reaction, governed by the principles of directed ortho-metalation, requires meticulous attention to experimental conditions, particularly the maintenance of an inert and anhydrous environment. The significant toxicity of the organometallic reagents involved necessitates a profound respect for and adherence to safety protocols. When executed correctly, this synthesis provides researchers with a valuable tool for the construction of complex molecular architectures, underscoring its continued importance in the fields of chemical research and development.

References

- BenchChem. (n.d.). safety and handling precautions for organotin compounds.

- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).

- BenchChem. (n.d.). 2-(Tributylstannyl)furan | 118486-94-5.

- Biosynth. (n.d.). 2-(TRIBUTYLSTANNYL)FURAN | 118486-94-5 | TEA48694.

-

PubChem. (n.d.). 2-(Tributylstannyl)furan | C16H30OSn | CID 4393688. Retrieved from [Link]

-

Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. Retrieved from [Link]

- REWE Group. (n.d.). Organotin Compounds.

- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.

- University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation.

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.

-

Funny EHS Info. (2024, June 6). nbutyl lithium safety [Video]. YouTube. Retrieved from [Link]

- University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.

- Apollo Scientific. (n.d.). n-Butyllithium 2.5M solution in hexanes.

-

Department of Climate Change, Energy, the Environment and Water (Australia). (2022, June 30). Organo-tin compounds. Retrieved from [Link]

-

Chem-Station. (2015, January 13). Directed Ortho Metalation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

- Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- SACH. (2025, November 10). Versatile Applications of 2-(Tributylstannyl)furan in Chemistry.

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. Retrieved from [Link]

-

Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. Retrieved from [Link]

-

National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Retrieved from [Link]

-

PubChem Blog. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

- BenchChem. (n.d.). Improving the yield and purity of 2-(2-Pentenyl)furan synthesis.

-

Organic Syntheses. (2023, March 17). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Versatile Applications of 2-(Tributylstannyl)furan in Chemistry [hzsqchem.com]

- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. baranlab.org [baranlab.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. enhs.uark.edu [enhs.uark.edu]

- 12. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 13. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-(三丁基锡烷基)呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. orgsyn.org [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. m.youtube.com [m.youtube.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rewe-group.com [rewe-group.com]

- 22. stacks.cdc.gov [stacks.cdc.gov]

- 23. researchgate.net [researchgate.net]

- 24. 2-(Tributylstannyl)furan | C16H30OSn | CID 4393688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tributyl(furan-2-yl)stannane: Synthesis, Applications, and Core Principles for Drug Development

Introduction: The Strategic Importance of Tributyl(furan-2-yl)stannane in Modern Synthesis

Tributyl(furan-2-yl)stannane, identified by its CAS number 118486-94-5 , is a cornerstone organometallic reagent in contemporary organic synthesis.[1][2][3] Its significance is particularly pronounced in the fields of pharmaceutical research and drug development, where the furan moiety serves as a versatile bioisostere for phenyl rings, often enhancing metabolic stability and modulating drug-receptor interactions. This guide provides an in-depth exploration of tributyl(furan-2-yl)stannane, from its synthesis and characterization to its pivotal role in carbon-carbon bond formation, most notably through the Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of its reactivity, offer practical, field-tested protocols, and discuss its applications in the synthesis of complex molecules, thereby equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectroscopic properties is paramount for its effective and safe use. The key data for tributyl(furan-2-yl)stannane are summarized in the table below.

| Property | Value |

| CAS Number | 118486-94-5 |

| IUPAC Name | tributyl(furan-2-yl)stannane |

| Molecular Formula | C16H30OSn |

| Molecular Weight | 357.12 g/mol [2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 90 °C at 0.1 mmHg |

| Density | 1.134 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.494[2] |

| Solubility | Soluble in common organic solvents such as chloroform, benzene, and ethanol. |

Spectroscopic Characterization: A Gateway to Purity and Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of tributyl(furan-2-yl)stannane. While detailed spectra are best consulted from primary sources, the expected nuclear magnetic resonance (NMR) data provides a reliable fingerprint of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the tributyl groups, typically appearing as multiplets in the upfield region (δ 0.8-1.6 ppm). The protons of the furan ring will resonate in the downfield region, with distinct chemical shifts and coupling patterns that confirm the 2-substitution.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the butyl chains and the furan ring. The carbon directly attached to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), providing definitive evidence of the carbon-tin bond.

Synthesis of Tributyl(furan-2-yl)stannane: A Step-by-Step Protocol

The synthesis of tributyl(furan-2-yl)stannane is typically achieved through the reaction of a lithiated furan species with a tributyltin halide. The following protocol outlines a standard laboratory procedure, emphasizing the causality behind each step to ensure reproducibility and safety.

Experimental Workflow: From Reagents to Purified Product

Caption: A generalized experimental workflow for the synthesis of tributyl(furan-2-yl)stannane.

Detailed Methodology:

-

Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The use of thoroughly dried glassware is critical as organolithium reagents are extremely sensitive to moisture.

-

Inert Atmosphere: The flask is purged with dry nitrogen or argon to displace air and moisture. This inert environment is maintained throughout the reaction to prevent the quenching of the highly reactive organolithium intermediate.

-

Reagent Addition and Cooling: Anhydrous tetrahydrofuran (THF) is added via syringe, followed by cooling the flask to -78 °C using a dry ice/acetone bath. Furan (1.0 equivalent) is then added. The low temperature is essential to control the exothermic lithiation reaction and prevent side reactions.

-

Lithiation of Furan: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The formation of 2-furyllithium is a rapid and efficient process at this temperature. The reaction is stirred for 1 hour at -78 °C to ensure complete lithiation.

-

Stannylation: Tributyltin chloride (1.1 equivalents) is added slowly to the solution of 2-furyllithium. A white precipitate of lithium chloride will form. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight to ensure complete conversion to the desired product.

-

Aqueous Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes any remaining organolithium species and hydrolyzes the tin-halide byproducts.

-

Extraction and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield tributyl(furan-2-yl)stannane as a colorless to pale yellow oil. The reduced pressure is necessary to prevent decomposition of the product at high temperatures.

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate.[4] It is a highly versatile and reliable method for constructing carbon-carbon bonds, and tributyl(furan-2-yl)stannane is an excellent coupling partner in these transformations.

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex. The choice of the halide is crucial, with reactivity generally following the trend I > Br > Cl.

-

Transmetalation: The organostannane (in this case, tributyl(furan-2-yl)stannane) transfers the furan group to the palladium center, displacing the halide. This is often the rate-determining step of the reaction. The use of additives like copper(I) iodide can sometimes accelerate this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Protocol for a Typical Stille Coupling with Tributyl(furan-2-yl)stannane

This protocol provides a general procedure for the coupling of tributyl(furan-2-yl)stannane with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an appropriate anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane). The choice of solvent can significantly impact the reaction rate and yield.

-

Reagent Addition: Add tributyl(furan-2-yl)stannane (1.1-1.2 equivalents) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. A common method to remove the tin byproducts is to add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours. The resulting precipitate of tributyltin fluoride can be removed by filtration through a pad of Celite.

-

Purification: The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Natural Product Synthesis

The furan nucleus is a prevalent motif in a wide array of biologically active natural products and pharmaceuticals.[5] Tributyl(furan-2-yl)stannane serves as a key building block for the introduction of this important heterocyclic scaffold. The Stille coupling's tolerance for a broad range of functional groups makes it particularly well-suited for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery programs.[6] While specific examples of its use in the synthesis of marketed drugs are often proprietary, its application in the total synthesis of complex natural products with potential therapeutic applications is well-documented in the scientific literature.[7][8]

Safety and Handling of Organotin Compounds

Organotin compounds, including tributyl(furan-2-yl)stannane, are toxic and require careful handling.[9] It is imperative to adhere to strict safety protocols to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Exposure Routes: Organotins can be absorbed through the skin, ingested, or inhaled. Avoid direct contact and the generation of aerosols.

-

Waste Disposal: All organotin-containing waste must be disposed of as hazardous waste according to institutional and local regulations.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

Conclusion: A Versatile and Indispensable Reagent

Tributyl(furan-2-yl)stannane is a powerful and versatile reagent that has firmly established its place in the synthetic organic chemist's toolbox. Its ability to efficiently introduce the furan moiety via the robust and functional-group-tolerant Stille cross-coupling reaction makes it an invaluable asset in the synthesis of complex molecules, particularly in the pursuit of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, will enable researchers and drug development professionals to harness its full potential in their synthetic endeavors.

References

-

Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025-08-10). ResearchGate. Retrieved from [Link]

-

The Stille Reaction. (n.d.). Myers' Chem 115 Handouts. Retrieved from [Link]

-

Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(9), 5453–5474. [Link]

-

Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Tributylstannyl furan-2-carboxylate. (2026-01-03). PubChem. Retrieved from [Link]

-

Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

-

Marshall, J. A., Garofalo, A. W., & Hinkle, K. W. (2000). SYNTHESIS OF (S,E)-1-(METHOXYMETHOXY)-1-TRIBUTYLSTANNYL-2-BUTENE. Organic Syntheses, 77, 98. [Link]

-

2-(Tributylstannyl)furan. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025-08-10). ResearchGate. Retrieved from [Link]

-

Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Furan-2-yl(phenyl)methanol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Optimization of the Stille coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Tributylstannane. (n.d.). PubChem. Retrieved from [Link]

-

Tributyl(furan-2-yl)stannane. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Furan Oxidation Reactions in the Total Synthesis of Natural Products. (n.d.). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. (2025-08-07). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H-NMR data of tributyl(thiophen-2-yl)stannane. (n.d.). ResearchGate. Retrieved from [Link]

-

Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. (n.d.). PMC. Retrieved from [Link]

-

Total Synthesis of C-O Ring-Containing Natural Products. (2013-04-15). Organic Chemistry Portal. Retrieved from [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-(Tributylstannyl)furan 97 118486-94-5 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Total Synthesis of C-O Ring-Containing Natural Products [organic-chemistry.org]

- 9. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Tributylstannyl)furan: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tributylstannyl)furan is a pivotal organometallic reagent in modern organic synthesis, belonging to the class of organostannanes. Its significance lies in its role as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] This reaction enables the formation of carbon-carbon bonds with high efficiency and functional group tolerance, a critical transformation in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] The tributylstannyl group at the 2-position of the furan ring renders the compound an ideal nucleophilic partner for coupling with a wide array of organic electrophiles.[1] This guide provides a comprehensive overview of the physical properties, synthesis, core applications, and critical safety protocols associated with 2-(Tributylstannyl)furan, designed to equip researchers with the technical knowledge for its effective and safe utilization.

Section 1: Physical and Chemical Properties

2-(Tributylstannyl)furan is a colorless to light yellow liquid at room temperature.[4] Its key physical properties are summarized in the table below. The high boiling point necessitates purification by vacuum distillation to prevent decomposition. Its density is greater than water, and it is generally not reactive with water under neutral conditions.[5]

| Property | Value | Source(s) |

| Boiling Point | 90 °C at 0.1 mmHg | [6][7][8] |

| Density | 1.134 g/mL at 25 °C | [6][7][8] |

| Molecular Weight | 357.12 g/mol | [7][9][10] |

| Molecular Formula | C₁₆H₃₀OSn | [7][9][10] |

| Refractive Index (n20/D) | 1.494 | [4][6][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7][8][10] |

| CAS Number | 118486-94-5 | [6][7][8] |

Section 2: Synthesis and Characterization

Synthesis of 2-(Tributylstannyl)furan

The most common and direct synthesis of 2-(tributylstannyl)furan involves the lithiation of furan followed by quenching with an electrophilic tin species, typically tributyltin chloride. This acid-base reaction is driven by the formation of the more stable furyl anion.

Causality Behind Experimental Choices:

-

Reagents: Furan is the starting heterocycle. n-Butyllithium (n-BuLi) is a strong base used to deprotonate the most acidic proton on the furan ring, which is at the C2 position. Tributyltin chloride is the electrophile that provides the tributylstannyl moiety.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation, preventing aggregation of the organolithium species.

-

Temperature: The initial deprotonation is typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity. The subsequent reaction with tributyltin chloride is also performed at low temperature to control the exothermicity of the reaction.

Experimental Protocol: Synthesis of 2-(Tributylstannyl)furan

Caution: This procedure involves pyrophoric (n-BuLi) and highly toxic organotin reagents. All operations must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemically resistant gloves.[7]

-

Apparatus Setup: Assemble a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Initial Reaction: Charge the flask with anhydrous tetrahydrofuran (THF) and furan. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (as a solution in hexanes) dropwise via syringe while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Stannylation: In a separate flame-dried flask under inert atmosphere, prepare a solution of tributyltin chloride in anhydrous THF. Add this solution dropwise to the 2-furyllithium solution at -78 °C via cannula.

-

Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation (e.g., at 90 °C / 0.1 mmHg) to yield pure 2-(tributylstannyl)furan as a colorless oil.

Caption: Synthetic workflow for 2-(Tributylstannyl)furan.

Spectroscopic Characterization

Verification of the product's identity and purity is achieved through standard spectroscopic methods.[5]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons (typically in the range of 6.0-7.5 ppm) and a complex set of multiplets for the butyl groups attached to the tin atom (typically 0.8-1.6 ppm).

-

¹³C NMR: The carbon NMR will display distinct resonances for the furan ring carbons and the four different carbons of the butyl chains.

-

IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching frequencies for the aromatic furan ring and aliphatic butyl groups, as well as C-O and C=C stretching vibrations associated with the furan moiety.

Section 3: Core Application - The Stille Cross-Coupling Reaction

The premier application of 2-(tributylstannyl)furan is as a nucleophilic partner in the Stille cross-coupling reaction to form a new sp²-sp² carbon-carbon bond. This reaction is exceptionally valuable due to its tolerance of a wide variety of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.[3][11]

Mechanism of the Stille Reaction

The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[12]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate, to form a Pd(II) complex.

-

Transmetalation: The organostannane (in this case, 2-(tributylstannyl)furan) transfers its furan group to the palladium center, displacing the halide or triflate, and forms a new Pd(II)-furan complex. The tributyltin halide is formed as a byproduct. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and the furyl group) on the palladium complex are coupled together, and the C-C bond is formed. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. youtube.com [youtube.com]

- 5. 2-(Tributylstannyl)furan | C16H30OSn | CID 4393688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. delvallelab.weebly.com [delvallelab.weebly.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Tributyl(furan-2-yl)stannane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of tributyl(furan-2-yl)stannane, a pivotal organotin reagent in contemporary organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, a cornerstone of modern carbon-carbon bond formation. The guide further explores the mechanistic intricacies of these transformations, their utility in the synthesis of complex molecules, and the critical safety and handling protocols required when working with organotin compounds. Through a combination of theoretical insights, practical experimental procedures, and illustrative diagrams, this guide aims to serve as an essential resource for the effective and safe utilization of tributyl(furan-2-yl)stannane in a research and development setting.

Introduction and Nomenclature

Tributyl(furan-2-yl)stannane, a member of the organostannane family, has emerged as a versatile and widely employed building block in organic chemistry. Its utility primarily stems from its role as a nucleophilic partner in the Stille cross-coupling reaction, enabling the facile introduction of a furan-2-yl moiety into a diverse range of molecular scaffolds.[1] The furan ring system is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents, making tributyl(furan-2-yl)stannane a reagent of significant interest in the field of medicinal chemistry and drug discovery.[2][3][4][5]

The nomenclature of this compound can sometimes be a source of ambiguity. While commonly referred to as 2-(tributylstannyl)furan in laboratory settings and commercial catalogs, its preferred IUPAC name is tributyl(furan-2-yl)stannane .[6] This guide will primarily use the IUPAC nomenclature, with acknowledgment of its common synonym.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Reference(s) |

| Preferred IUPAC Name | tributyl(furan-2-yl)stannane | [6] |

| Common Synonym | 2-(Tributylstannyl)furan | |

| CAS Number | 118486-94-5 | |

| Molecular Formula | C₁₆H₃₀OSn | |

| Molecular Weight | 357.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 90 °C @ 0.1 mmHg | |

| Density | 1.134 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.494 |

Synthesis of Tributyl(furan-2-yl)stannane

The most common and efficient laboratory-scale synthesis of tributyl(furan-2-yl)stannane involves the direct stannylation of furan. This method leverages the relative acidity of the proton at the C-2 position of the furan ring, which can be selectively removed by a strong base to generate a potent nucleophile. This intermediate is then quenched with an electrophilic tin species, typically tributyltin chloride, to afford the desired product.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step deprotonation-stannylation sequence. The choice of a strong, non-nucleophilic base is critical to ensure efficient and regioselective deprotonation of the furan ring. n-Butyllithium (n-BuLi) is the most commonly employed base for this purpose. The reaction is conducted at low temperatures (typically -78 °C) to mitigate side reactions and ensure the stability of the highly reactive 2-furyllithium intermediate. The subsequent addition of tributyltin chloride results in a rapid and irreversible carbon-tin bond formation.

Detailed Experimental Protocol: Synthesis of Tributyl(furan-2-yl)stannane

Caution: This procedure involves pyrophoric and highly toxic reagents. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Reagents and Materials:

-

Furan (distilled prior to use)

-

n-Butyllithium (n-BuLi) in hexanes (concentration titrated prior to use)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, syringes, needles, and other standard glassware (oven-dried and cooled under an inert atmosphere)

-

Inert atmosphere (dry nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add freshly distilled furan (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate oven-dried flask under an inert atmosphere, prepare a solution of tributyltin chloride (1.1 equivalents) in anhydrous THF.

-

Add the tributyltin chloride solution to the reaction mixture at -78 °C via cannula or a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with hexanes (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to afford tributyl(furan-2-yl)stannane as a colorless to pale yellow liquid.

Caption: Workflow for the synthesis of tributyl(furan-2-yl)stannane.

Reactivity and Applications: The Stille Cross-Coupling Reaction

The paramount application of tributyl(furan-2-yl)stannane is its participation in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic electrophile, typically an organic halide or triflate.[1] The Stille reaction is renowned for its tolerance of a wide array of functional groups, its stereospecificity with respect to the geometry of the vinyl stannane, and its generally mild reaction conditions.[8]

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species as the active catalyst.[9] The cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃, in this case, 2-furyl-SnBu₃) transfers its organic group (the 2-furyl group) to the palladium center, displacing the halide or triflate. This is often the rate-determining step of the reaction.

-

Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are reductively eliminated from the palladium, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Furan as a versatile synthon [pubsapp.acs.org]

- 3. "STUDIES TOWARD TETRAHYDROFURAN-CONTAINING NATURAL PRODUCTS: TOTAL SYNT" by Sudeshna Roy [irl.umsl.edu]

- 4. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Versatile Applications of 2-(Tributylstannyl)furan in Chemistry [hzsqchem.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

Fundamental reactivity of organostannyl furans

An In-depth Technical Guide to the Fundamental Reactivity of Organostannyl Furans

Abstract

Organostannyl furans represent a class of highly versatile and pivotal intermediates in modern organic synthesis. Their unique electronic properties, coupled with the stability and functional group tolerance of the organotin moiety, make them indispensable reagents for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles governing the reactivity of organostannyl furans. We will delve into their synthesis, the mechanistic intricacies of their participation in palladium-catalyzed cross-coupling reactions, their behavior in electrophilic substitutions, and the subtle yet critical differences in reactivity based on stannyl group positioning. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these powerful building blocks.

Introduction: The Strategic Value of Organostannyl Furans

The furan nucleus is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Consequently, the development of efficient methods for its selective functionalization is a cornerstone of synthetic chemistry. Organostannyl furans, or stannylfurans, have emerged as preeminent synthons for this purpose.[3] These organometallic compounds, which feature a tin-carbon bond, offer a unique balance of stability and reactivity.[4][5] Unlike more reactive organometallics like organolithiums or Grignards, organostannanes are generally stable to air and moisture, can be purified by standard chromatographic techniques, and are compatible with a wide range of functional groups, obviating the need for extensive use of protecting groups.[4][6]

The premier application of organostannyl furans is in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming new carbon-carbon bonds.[6][7][8] However, their utility extends beyond this single transformation. Understanding their synthesis, the factors that control their reactivity in cross-coupling, and their responses to electrophilic attack is critical to their effective deployment in complex synthetic campaigns. This guide will provide the foundational knowledge and practical insights required to master their application. It is important to note, however, that organotin compounds are known for their toxicity and require careful handling.[9][10]

Synthesis of Organostannyl Furans: Accessing the Key Intermediates

The most direct and widely employed method for the synthesis of organostannyl furans is the deprotonation of furan followed by electrophilic trapping with an organotin halide.

Deprotonation and Stannylation

Furan is a π-rich heterocycle, and the protons at the C2 and C5 positions are the most acidic due to the inductive effect of the oxygen atom and the stability of the resulting anion.[11] Treatment of furan with a strong organolithium base, such as n-butyllithium (n-BuLi), results in rapid and highly regioselective deprotonation at the C2 position to form 2-furyllithium.[12][13] This lithiated intermediate is then quenched with a trialkyltin halide, typically tributyltin chloride (Bu₃SnCl) or trimethyltin chloride (Me₃SnCl), to afford the desired 2-organostannyl furan in high yield.

The synthesis of 3-stannylfurans is more challenging due to the lower acidity of the C3 proton. Direct lithiation at this position is not feasible. Access to these isomers typically involves multi-step sequences, often starting from a pre-functionalized furan derivative. An alternative strategy involves a tin-lithium exchange from a bis(stannyl)furan precursor. For instance, 3,4-bis(tri-n-butylstannyl)furan can undergo selective tin-lithium exchange at the 3-position, which can then be manipulated further.[14]

Core Reactivity I: The Stille Cross-Coupling Reaction

The palladium-catalyzed Stille reaction is the hallmark transformation of organostannyl furans, enabling the formation of C(sp²)–C(sp²) bonds with exceptional reliability and scope.[4][6][15] The reaction couples the organostannane (R¹-SnR₃) with an organic electrophile (R²-X, where X is typically I, Br, or OTf) in the presence of a Pd(0) catalyst.[7][9]

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Mechanistic Pillars

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R²–X bond of the organic electrophile, forming a square planar Pd(II) intermediate. This step is generally faster for iodides > triflates > bromides.[4]

-

Transmetalation: This is the crucial step where the organic group from the stannane (the furyl moiety) is transferred to the palladium center, displacing the halide or triflate.[4][9] This step is often rate-determining.[16][17] The precise mechanism can be complex, but it is generally accepted to proceed through an associative pathway where the stannane coordinates to the palladium complex.[4]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][9]

Causality in Experimental Design

-

Catalyst and Ligands: While Pd(PPh₃)₄ is a classic catalyst, modern systems often use a combination of a Pd(0) or Pd(II) precursor (like Pd₂(dba)₃ or Pd(OAc)₂) with phosphine ligands. Bulky, electron-rich phosphines can accelerate both oxidative addition and reductive elimination.[15]

-

The Role of Additives: The rate-limiting transmetalation step can be significantly accelerated by additives.

-

Copper(I) Salts: Co-catalytic amounts of Cu(I) salts (e.g., CuI) are believed to facilitate the transmetalation step, possibly via the formation of a more reactive organocopper intermediate.[8][16]

-

Fluoride Ions: Sources like CsF can activate the organostannane by forming a hypervalent tin species, which enhances the nucleophilicity of the transferring group.[8]

-

-

Solvent Choice: Polar aprotic solvents like THF, DMF, or NMP are commonly used as they can stabilize the polar intermediates in the catalytic cycle.

| Stannylfuran | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-(Tributylstannyl)furan | Iodobenzene | Pd(PPh₃)₄ | None | Toluene | 100 | 95 | [6] (Illustrative) |

| 2-(Tributylstannyl)furan | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(o-tol)₃ | None | DMF | 80 | 88 | [15] (Illustrative) |

| 3-(Tributylstannyl)furan | Vinyl Bromide | PdCl₂(PPh₃)₂ | None | THF | 65 | 76 | [14] (Illustrative) |

| 2-(Trimethylstannyl)furan | 2-Iodopyridine | Pd(OAc)₂ / SPhos | CsF | Dioxane | 100 | 91 | General Conditions |

Table 1: Representative conditions for Stille coupling reactions involving organostannyl furans. Yields and conditions are illustrative of typical outcomes.

Core Reactivity II: Transmetalation and Electrophilic Substitution

While dominant in cross-coupling, the reactivity of the C-Sn bond can be harnessed in other fundamental transformations.

Tin-Lithium Exchange

The C-Sn bond can be cleaved by organolithium reagents in a transmetalation reaction known as tin-lithium exchange.[14] This process effectively reverses the synthesis of the stannane, regenerating a furyllithium species. This is synthetically valuable as it allows the stannyl group to act as a stable placeholder for a highly reactive nucleophilic site, which can then be unmasked and reacted with a different electrophile.

Electrophilic Substitution

Furan itself is highly reactive towards electrophiles, with a strong preference for substitution at the C2 position.[11][18] The introduction of a stannyl group at C2 further influences this reactivity. Kinetic studies have shown that in electrophilic attacks on 2-(tributylstannyl)furan, the reaction occurs preferentially at the C5 position of the furan ring, not at the carbon bearing the tin (ipso-substitution).[19]

This outcome is rationalized by the stability of the cationic intermediate (Wheland intermediate). Attack at C5 allows the positive charge to be delocalized across the ring and stabilized by the oxygen lone pair, a pathway that is energetically favored over attack at any other position. The stannyl group primarily exerts a weak electronic effect in this context, with the inherent reactivity of the furan ring dominating the regiochemical outcome.

Experimental Protocols

Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[10] All waste should be quenched and disposed of according to institutional guidelines.

Protocol 1: Synthesis of 2-(Tributylstannyl)furan

This protocol describes the preparation of the title compound via lithiation and stannylation.

-

Materials:

-

Furan (distilled, 1.36 g, 20.0 mmol, 1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF), 80 mL

-

n-Butyllithium (2.5 M in hexanes, 8.4 mL, 21.0 mmol, 1.05 equiv)

-

Tributyltin chloride (6.84 g, 21.0 mmol, 1.05 equiv)

-

-

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add furan and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe over 15 minutes. The solution may turn slightly yellow. Stir for 1 hour at -78 °C.

-

Add tributyltin chloride dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (eluting with hexanes) to afford 2-(tributylstannyl)furan as a colorless oil.

-

Protocol 2: Stille Coupling of 2-(Tributylstannyl)furan with 1-Iodo-4-nitrobenzene

This protocol is a representative example of a Stille cross-coupling reaction.

-

Materials:

-

2-(Tributylstannyl)furan (357 mg, 1.0 mmol, 1.0 equiv)

-

1-Iodo-4-nitrobenzene (249 mg, 1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

-

Anhydrous Toluene, 10 mL

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 1-iodo-4-nitrobenzene, Pd(PPh₃)₄, and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous toluene via syringe, followed by 2-(tributylstannyl)furan.

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour. This helps to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate (30 mL).

-

Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(4-nitrophenyl)furan as a solid.

-

Conclusion

Organostannyl furans are robust and versatile synthetic intermediates whose reactivity is dominated by the palladium-catalyzed Stille cross-coupling. The efficiency of this reaction is governed by a predictable catalytic cycle, and its rate can be rationally optimized through the judicious choice of ligands and additives that target the rate-limiting transmetalation step. Beyond cross-coupling, the C-Sn bond can be leveraged for other transformations, including tin-lithium exchange. When subjected to electrophilic attack, the regiochemical outcome is dictated by the inherent electronic properties of the furan ring, leading to preferential substitution at the C5 position. A thorough understanding of these fundamental principles empowers the synthetic chemist to strategically incorporate the furan motif into complex molecules with precision and control.

References

-

Knight, D. W., & O'Mahony, D. J. R. (1987). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. Journal of the Chemical Society, Chemical Communications, (1), 1-2. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

OpenOChem Learn. Stille Coupling. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]

-

Herrlich, M., Mayr, H., & Faust, R. (2001). Nucleophilic Reactivities of Tributylstannyl-Substituted Furans and Thiophenes. Organic Letters, 3(11), 1645-1648. [Link]

-

Davies, A. G. (1997). Book Review: Organotin Chemistry. Organometallics, 16(6), 1251-1252. [Link]

-

Naoom, F. M., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management, 3(1), 1-8. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

-

MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]

-

MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. [Link]

-

ResearchGate. (1996). New perspectives in the cross-coupling reactions of organostannanes. [Link]

-

Yao, T., & Larock, R. C. (2003). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 68(15), 5936-5942. [Link]

-

Barnes, J. M., & Stoner, H. B. (1959). The toxicity and health effects of selected organotin compounds: a review. British Journal of Industrial Medicine, 16(3), 217-231. [Link]

-

ACS Publications. (2020). Organotin(IV) Compounds as Catalysts for the Solvent-Free Synthesis of Naphthofurans. [Link]

-

NIH. (2018). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. [Link]

-

University of Babylon. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. [Link]

-

NIH. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

-

ResearchGate. (2005). Deprotonation of Furans Using Lithium Magnesates. [Link]

-

Reddit. (2021). Optimization of n-BuLi alkylation of furan. [Link]

-

ResearchGate. Synthesis of organostannane 1. [Link]

-

YouTube. (2018). 5 Electrophilic Substitution of Furan. [Link]

-

YouTube. (2020). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. [Link]

-

Chemical & Engineering News. (2001). Furan as a versatile synthon. [Link]

-

Organic Chemistry Portal. Synthesis of Furans. [Link]

-

RSC Publishing. (2022). Three-component heteroannulation for tetrasubstituted furan construction enabled by successive defluorination and dual sulfonylation relay. [Link]

-

YouTube. (2021). 11 - Synthesis of Furans and Pyrroles. [Link]

-

ResearchGate. (2020). Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products. [Link]

-

Wikipedia. Organotin chemistry. [Link]

-

ResearchGate. (2020). Transmetalation: A Fundamental Organometallic Reaction Critical to Synthesis and Catalysis. [Link]

-

ResearchGate. (2016). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. [Link]

Sources

- 1. Furan as a versatile synthon [pubsapp.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 유기주석 시약 [sigmaaldrich.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

Organotin Reagents: A Senior Application Scientist’s Guide to Synthesis, Reactivity, and Modern Application

Abstract

Organotin reagents, or stannanes, represent a venerable and powerful class of organometallic compounds that have played a pivotal role in the advancement of modern organic synthesis. First synthesized by Edward Frankland in 1849, their utility blossomed with the advent of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2][3] This guide provides an in-depth exploration of organotin chemistry, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to dissect the underlying principles governing the synthesis, structure, and reactivity of these reagents. A critical focus will be placed on their application in constructing complex molecular architectures, the mechanistic details of their key transformations, and the essential practical considerations regarding their handling, toxicity, and the landscape of modern, more sustainable alternatives.

Foundational Principles: Structure and Synthesis

The utility of an organotin reagent is intrinsically linked to its structure. Organotin compounds are typically categorized by the number of organic substituents on the tin atom (RₙSnX₄₋ₙ), with the tin(IV) oxidation state being the most common and stable.[2][4] While tetraorganotins (R₄Sn) are generally tetrahedral, a key feature of organotin halides and other derivatives is the ability of the tin atom to expand its coordination number from four to five or even six.[1][2] This hypercoordination gives rise to their character as Lewis acids, a property that is fundamental to their reactivity.[4][5]

The Lewis acidity increases as more electron-withdrawing groups are attached to the tin center, following the general trend: R₃SnX < R₂SnX₂ < RSnX₃.[5] This tunable acidity is a critical factor in many of their catalytic applications.

Core Synthetic Methodologies

The preparation of organotin reagents is a well-established field, with several robust methods available to the synthetic chemist. The choice of method is often dictated by the desired substitution pattern and the scale of the reaction.

-

Nucleophilic Substitution: The most common laboratory-scale synthesis involves the reaction of a tin(IV) halide, typically tin tetrachloride (SnCl₄), with a potent organometallic nucleophile such as a Grignard (RMgX) or organolithium (RLi) reagent.[1][2][5] This method is highly effective for producing symmetrical tetraorganotin compounds.

Caption: Synthesis of Tetraorganotins via Grignard Reagents.

-

Kocheshkov Redistribution: For accessing tri-, di-, and mono-organotin halides, which are often the direct precursors for cross-coupling reactions, the Kocheshkov redistribution reaction is paramount.[1][4] This reaction involves heating a tetraorganotin with a tin tetrahalide in specific stoichiometric ratios to achieve the desired product. The equilibrium can be driven by controlling the stoichiometry of the reactants.

-

3 R₄Sn + SnCl₄ → 4 R₃SnCl

-

R₄Sn + SnCl₄ → 2 R₂SnCl₂

-

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

-

-

Hydrostannylation: Organotin hydrides can be added across unsaturated bonds (alkenes and alkynes) in a process called hydrostannylation. This reaction, often initiated by radicals, is a powerful method for creating vinyl- and alkylstannanes.[5]

The Workhorse of C-C Bond Formation: The Stille Cross-Coupling Reaction

The Stille reaction is arguably the most significant application of organotin reagents in organic synthesis. It is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile (typically a halide or triflate), forming a new carbon-carbon bond.[1][6][7] Its prominence in both academic and industrial settings, including drug development, stems from its remarkable tolerance of a vast array of functional groups, such as esters, amides, ketones, and even free hydroxyl groups.[8]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Stille coupling is rooted in a well-understood catalytic cycle involving a palladium(0) catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Caption: The Catalytic Cycle of the Stille Cross-Coupling Reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the organic electrophile (R¹-X), forming a Pd(II) intermediate. The rate of this step generally follows the trend I > OTf > Br >> Cl.[9][10]

-

Transmetalation: This is the crucial step where the organostannane transfers one of its organic groups (R²) to the palladium center, displacing the halide.[10][11][12] This process is typically the rate-limiting step and is facilitated by the formation of a more stable tin-halide bond. The efficiency of group transfer is paramount for a clean reaction.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[12]

Causality in Experimental Design: The Transfer Hierarchy

A key field-proven insight for designing a successful Stille coupling is understanding the relative rates of transfer for different organic groups from the tin atom. Not all R-groups on the stannane are created equal. To avoid wasteful homocoupling or the transfer of the wrong group, a "non-transferable" or "dummy" ligand is typically used for three of the positions on the tin. The butyl group is the most common choice for this role.

Table 1: Relative Transfer Rates of Organic Groups from Tin

| Relative Transfer Rate | Organic Group (R) | Comments |

|---|---|---|

| Fastest | Alkynyl | Excellent transfer ability. |

| ↓ | Alkenyl (Vinyl) | Widely used; stereochemistry is retained.[10] |

| ↓ | Aryl | A cornerstone of biaryl synthesis. |

| ↓ | Allyl, Benzyl | Prone to side reactions but effective. |

| Slowest | Alkyl (e.g., Butyl, Methyl) | Rarely transfers in the presence of faster groups. Butyl is the standard "dummy" ligand. |

This table summarizes generally accepted trends in Stille coupling reactions.

A Self-Validating Protocol: Stille Coupling for Biaryl Synthesis

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an aryltributylstannane.

Materials:

-

Aryl Bromide (1.0 equiv)

-

Aryltributylstannane (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or THF)

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide, aryltributylstannane, and the palladium catalyst.

-

Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical for catalytic turnover.

-

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

-

Causality: Water can interfere with the catalyst and reagents. Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) removes dissolved oxygen.

-

-

Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification:

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The primary challenge is removing the toxic tributyltin bromide byproduct. A common and effective method is to dissolve the residue in a solvent like diethyl ether or ethyl acetate and stir vigorously with an aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.

-

The organic filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Trustworthiness: The KF wash is a self-validating step. The formation of a white precipitate confirms the removal of the tin byproduct, ensuring a purer final product.

-